molecular formula C11H13N3O2 B1489254 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 1368258-01-8

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Katalognummer: B1489254
CAS-Nummer: 1368258-01-8
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: IBHUZMNIZCMZTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a bicyclic heteroaromatic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclopentyl group at the 1-position and a carboxylic acid moiety at the 7-position. The imidazo[1,2-b]pyrazole system is known for its electron-rich structure, enabling interactions with biological targets such as kinases and inflammation-related enzymes . The cyclopentyl substituent contributes to enhanced lipophilicity and steric bulk, which may influence pharmacokinetic properties like membrane permeability and metabolic stability .

Eigenschaften

IUPAC Name

1-cyclopentylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-11(16)9-7-12-14-6-5-13(10(9)14)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHUZMNIZCMZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization and Core Formation

The imidazo[1,2-b]pyrazole core is formed by cyclization reactions involving suitable precursors such as 1,2-diaminopyrazoles or related intermediates. The cyclization is typically promoted under controlled temperature conditions (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), which facilitate nucleophilic substitution and ring closure.

Introduction of the Cyclopentyl Group

The cyclopentyl substituent at the 1-position can be introduced via:

  • Alkylation reactions using cyclopentyl halides under basic conditions.
  • Cross-coupling reactions such as Suzuki-Miyaura coupling employing cyclopentylboronic acid derivatives and halogenated imidazo[1,2-b]pyrazole intermediates.

These methods require careful optimization of catalysts (e.g., palladium-based catalysts) and reaction conditions to achieve high regioselectivity and yield.

Installation of the Carboxylic Acid Group

The carboxylic acid group at the 7-position is typically introduced by:

  • Regioselective metalation of the heterocyclic ring using TMP-based bases followed by quenching with electrophilic carbon dioxide sources (e.g., dry ice or CO2 gas).
  • Alternatively, oxidation of methyl or aldehyde precursors at the 7-position to carboxylic acid functionality using oxidizing agents such as potassium permanganate or chromium trioxide.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Cyclization Precursors, DMF or THF, 80–120°C Promotes imidazo[1,2-b]pyrazole ring closure
Bromine-magnesium exchange Br-substituted precursor, Mg reagent, TMP base Enables regioselective metalation
Alkylation/Cross-coupling Cyclopentyl halide or boronic acid, Pd catalyst Introduces cyclopentyl substituent
Carboxylation CO2 gas or dry ice, low temperature Forms carboxylic acid group
Oxidation (alternative) KMnO4, CrO3, or other oxidants Converts methyl/aldehyde to acid

Purification and Characterization

Post-synthesis, purification is typically achieved by recrystallization or chromatographic techniques (e.g., column chromatography) to obtain the compound with purity exceeding 95%. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
  • High-Resolution Mass Spectrometry (HRMS)
  • X-ray crystallography for absolute configuration and structure confirmation

Summary Table of Preparation Methods

Method Aspect Description Advantages Challenges
Cyclization Ring closure of precursors in polar solvents at elevated temperatures Efficient core formation Requires precise temperature control
Bromine-magnesium exchange Regioselective metalation using TMP-bases High regioselectivity Sensitive to moisture and air
Alkylation/Cross-coupling Introduction of cyclopentyl group via Pd-catalyzed coupling or alkylation Versatile substitution Catalyst cost and optimization
Carboxylation Quenching organometallic intermediates with CO2 or oxidation of precursors Direct acid installation Control of regioselectivity
Catalyst-free CDC (potential) AcOH and O2-promoted cross-dehydrogenative coupling (green chemistry approach) Environmentally friendly Applicability to this compound not yet established

Analyse Chemischer Reaktionen

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wirkmechanismus

The mechanism of action of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The cyclopentyl group and carboxylic acid functionality contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid and its analogs:

Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Key Biological Targets References
This compound Cyclopentyl (1), COOH (7) Calculated: ~235.3 Not reported Hypothesized: Kinases, PDEs Extrapolated
2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (8a) 4-Fluorophenyl (2), COOH (7) 235.23 187–190 Cancer, inflammation pathways
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Cyclopropylmethyl (1), CH3 (6) 221.25 (C10H13N3O2) Not reported Research intermediate
1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Ethyl (1), CH3 (6) 193.20 Not reported Synthetic intermediate
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Methyl (1) 165.15 Not reported Small-molecule scaffold

Structural and Electronic Effects

  • Cyclopentyl vs. Aryl Substituents: The cyclopentyl group in the target compound introduces greater conformational rigidity compared to the 4-fluorophenyl group in 8a .
  • Carboxylic Acid Position : All analogs retain the carboxylic acid at the 7-position, critical for hydrogen bonding with target proteins. For example, 8a showed moderate yields (53%) and NMR-confirmed regioselectivity, suggesting synthetic feasibility for the cyclopentyl variant .

Biologische Aktivität

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that has gained significant attention in pharmaceutical research due to its diverse biological activities. This compound belongs to the imidazo[1,2-b]pyrazole class, known for its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N4O2C_{10}H_{12}N_4O_2. Its unique structure allows for various interactions with biological targets, enhancing its solubility and bioavailability compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects. Key mechanisms include:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Modulation: It may bind to receptors that play crucial roles in cell signaling and proliferation.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity: Demonstrated effectiveness against a range of bacterial strains.
  • Anticancer Activity: Induces apoptosis in cancer cell lines such as HL-60 cells through caspase-dependent pathways.
  • Anti-inflammatory Effects: Exhibits potential in reducing inflammation by inhibiting specific cytokines and mediators.

Anticancer Activity

A study focused on the compound's effects on HL-60 cells revealed that treatment with this compound resulted in:

  • Increased phosphorylation of ERK as an early survival response.
  • Elevated expression of differentiation markers (e.g., CD11b) indicating granulocytic differentiation.
  • Induction of apoptosis characterized by mitochondrial depolarization and activation of caspase-3 .

Anti-inflammatory Activity

In a separate investigation, the compound showed significant anti-inflammatory effects in vitro. It was tested against COX enzymes (COX-1 and COX-2), revealing:

  • IC50 values indicating strong inhibitory activity against COX-2, suggesting potential use as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between this compound and structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acidMethyl group at position 6Moderate anti-inflammatory activity
3-(Cyclopropylmethyl)-5-methylimidazo[1,2-b]pyrazoleCyclopropylmethyl substitutionLimited anticancer activity
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazoleCyclopentyl substitution with methyl groupEnhanced solubility; potential for drug development

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid?

Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of cyclopentylamine with substituted pyrazole precursors. For example, ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate analogs are synthesized via cyclization reactions under reflux conditions, followed by hydrolysis to yield the carboxylic acid derivative . Key steps include:

  • Cyclocondensation : Use of acetic acid or ethanol as solvents at 80–100°C.
  • Functionalization : Introduction of the cyclopentyl group via nucleophilic substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • X-ray crystallography : Essential for unambiguous confirmation of the imidazo[1,2-b]pyrazole core and substituent orientation. For example, bond angles and torsion angles are validated against single-crystal datasets (e.g., C–C bond length: 1.36–1.42 Å) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., cyclopentyl protons at δ 1.5–2.0 ppm) and carboxylic acid resonance (δ ~170 ppm) .
  • IR spectroscopy : Confirms carboxylic acid functionality (C=O stretch: ~1680–1720 cm1^{-1}) .

Basic: How are in vitro biological activities of this compound evaluated?

Answer:
Standard assays include:

  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} determination) using fluorescence-based substrates .
  • Cell viability : MTT or SRB assays in cancer cell lines (e.g., IC50_{50} values in µM range) .
  • Anti-inflammatory activity : COX-2 inhibition measured via ELISA .

Advanced: What strategies optimize the synthesis of salts or esters to enhance bioavailability?

Answer:

  • Salt formation : React the carboxylic acid with inorganic bases (e.g., NaOH) or organic amines (e.g., piperazine) to improve solubility. For example, sodium salts of related triazolothiadiazine-carboxylic acids show 3–5× higher aqueous solubility .
  • Ester prodrugs : Ethyl or tert-butyl esters are synthesized via Steglich esterification (DCC/DMAP), which hydrolyze in vivo to the active acid .

Advanced: How do substituents on the imidazo[1,2-b]pyrazole core influence biological activity?

Answer:

  • Electron-withdrawing groups (e.g., Cl, CF3_3) at position 6 enhance kinase inhibition (e.g., 2–10× lower IC50_{50} compared to methyl groups) .
  • Cyclopentyl vs. phenyl substituents : Cyclopentyl improves metabolic stability (t1/2_{1/2}: 4.2 h vs. 1.8 h in liver microsomes) due to reduced CYP450 interactions .

Advanced: What computational methods predict binding modes and pharmacokinetics?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • DFT calculations : Assess electronic properties (HOMO-LUMO gaps) to correlate with reactivity .
  • ADMET prediction : SwissADME or pkCSM tools estimate solubility (LogS), permeability (Caco-2), and toxicity (hERG inhibition) .

Advanced: How are HPLC and LC-MS optimized for purity analysis?

Answer:

  • HPLC conditions : C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min), UV detection at 254 nm .
  • LC-MS : ESI+ mode for molecular ion detection ([M+H]+^+), with fragmentation patterns confirming structural integrity .

Advanced: How to address contradictions in biological data across studies?

Answer:

  • Assay variability : Normalize data using positive controls (e.g., staurosporine for kinase assays) .
  • Structural validation : Reconfirm compound identity via X-ray or 1H^1H NMR if divergent activities are observed .
  • Dose-response curves : Use 8–12 concentration points to improve IC50_{50} accuracy .

Advanced: Why is single-crystal X-ray diffraction pivotal for structural studies?

Answer:
X-ray diffraction resolves:

  • Tautomerism : Confirms the dominant tautomeric form (e.g., 1H-imidazo vs. 3H-imidazo) via hydrogen bonding networks .
  • Crystal packing : Identifies π-π stacking or hydrophobic interactions influencing solubility .

Advanced: What in vivo models assess pharmacokinetics and efficacy?

Answer:

  • Rodent models : Oral bioavailability (%F) and half-life (t1/2_{1/2}) are measured in Sprague-Dawley rats (dose: 10 mg/kg) .
  • Xenograft models : Antitumor efficacy in HCT-116 colon cancer xenografts (tumor volume reduction ≥50% at 25 mg/kg/day) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 2
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.